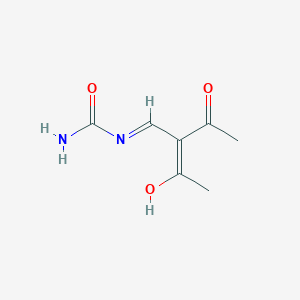

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6971-56-8 |

|---|---|

Molekularformel |

C7H10N2O3 |

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

(E)-[(Z)-2-acetyl-3-hydroxybut-2-enylidene]urea |

InChI |

InChI=1S/C7H10N2O3/c1-4(10)6(5(2)11)3-9-7(8)12/h3,10H,1-2H3,(H2,8,12)/b6-4-,9-3+ |

InChI-Schlüssel |

IDNQXBDOAVQKKA-ALQLSLDWSA-N |

Isomerische SMILES |

C/C(=C(\C=N\C(=O)N)/C(=O)C)/O |

Kanonische SMILES |

CC(=C(C=NC(=O)N)C(=O)C)O |

Herkunft des Produkts |

United States |

Contextualizing the Chemical Compound Within Organic Chemistry

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea, also known by its synonym N-(2-acetyl-3-oxobut-1-enyl)urea, belongs to the class of organic compounds known as ureides, which are derivatives of urea (B33335) containing an acyl group. The presence of the enone and diketone functionalities further classifies it as a highly functionalized and reactive molecule. Its systematic IUPAC name is N-(2-acetyl-3-oxo-1-butenyl)urea. researchgate.net

The fundamental properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 6971-56-8 |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Purity | 95% |

| Storage Temperature | 2~8 °C |

Table 1: Physicochemical Properties of this compound. Data sourced from commercial suppliers. researchgate.netsinfoochem.com

The structure of this compound is characterized by a urea moiety attached to a C4-enone backbone, which itself is substituted with an acetyl group. This arrangement results in a conjugated system that influences the compound's chemical reactivity.

Significance of the Urea and 1,3 Diketone Functionalities in Chemical Structure and Reactivity

Established Synthetic Routes and Mechanistic Considerations

The formation of this compound is intrinsically linked to the classical condensation reaction between a β-dicarbonyl compound and urea. Understanding the mechanistic nuances of this reaction is paramount to isolating the desired open-chain product.

Precursor Identification and Reaction Pathways for this compound Synthesis

The primary and most logical precursors for the synthesis of this compound are acetylacetone (B45752) (pentane-2,4-dione) and urea . The reaction between these two molecules is a well-documented pathway, typically leading to the formation of pyrimidine (B1678525) derivatives, such as 4,6-dimethyl-2(1H)-pyrimidinone, through a cyclization process.

The generally accepted mechanism suggests that the reaction is initiated by the nucleophilic attack of a nitrogen atom from urea on one of the carbonyl carbons of acetylacetone. Acetylacetone exists in equilibrium with its enol tautomer, and the reaction can proceed via attack on either the keto or enol form. The initial condensation product is the acyclic this compound. This intermediate, however, is often transient and readily undergoes an intramolecular cyclization, involving the remaining free amino group of the urea moiety and the second carbonyl group of the acetylacetone backbone, to form the thermodynamically more stable six-membered pyrimidine ring.

The key to synthesizing this compound lies in arresting the reaction at the stage of the open-chain adduct and preventing the subsequent cyclization.

Role of Specific Reagents and Catalysts in this compound Formation

The choice of reagents and catalysts plays a pivotal role in directing the outcome of the acetylacetone-urea condensation.

Acid catalysis is commonly employed in reactions of this nature. Protic acids can activate the carbonyl group of acetylacetone, making it more electrophilic and susceptible to nucleophilic attack by the weakly basic urea. However, acidic conditions also tend to promote the dehydration step involved in the final cyclization to the pyrimidine. Therefore, the concentration and strength of the acid catalyst must be carefully controlled.

Base catalysis , conversely, can deprotonate the urea, increasing its nucleophilicity. However, basic conditions can also facilitate the enolization of acetylacetone and may also promote the cyclization step.

The selection of a suitable solvent is also critical. Aprotic solvents might be favored to suppress the proton transfer steps that are integral to the cyclization mechanism. The solubility of both urea and acetylacetone in the chosen solvent system will also influence the reaction kinetics.

While specific catalysts tailored for the exclusive synthesis of this compound are not extensively reported in the literature, the principles of controlling competing reactions suggest that a mild, non-protic Lewis acid or a hindered base could potentially favor the formation of the acyclic intermediate by minimizing the activation of the cyclization pathway.

Exploration of Novel Synthetic Strategies for this compound

The development of novel synthetic routes for this compound is an area ripe for exploration, with a focus on improving selectivity and adhering to the principles of sustainable chemistry.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of this compound, this could involve:

Solvent-free reactions: Conducting the condensation of acetylacetone and urea in the absence of a solvent, potentially under melt conditions or using mechanochemical methods (ball milling), could reduce waste and potentially alter the reaction pathway.

Use of solid acid or base catalysts: Employing recyclable solid catalysts, such as zeolites or functionalized resins, could simplify purification and minimize the environmental impact compared to homogeneous acid or base catalysts.

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates and may offer a way to selectively form the kinetic product (the open-chain urea) over the thermodynamic product (the cyclized pyrimidine) by providing rapid and uniform heating.

Catalytic Methods for Enhanced Synthesis of this compound

The development of highly selective catalysts is a key goal in modern organic synthesis. For the targeted synthesis of this compound, research could focus on:

Enzyme catalysis: The use of enzymes, such as lipases or amidases, could offer a high degree of selectivity for the formation of the acyclic urea derivative under mild conditions. An enzyme's active site could potentially bind the reactants in a conformation that favors the initial condensation but disfavors the subsequent cyclization.

Organocatalysis: Chiral or specifically designed organocatalysts could be employed to control the reaction pathway. For instance, a catalyst that forms a reversible covalent bond with one of the functional groups could temporarily block the site required for cyclization.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Production

Given the propensity for cyclization, the optimization of reaction conditions is the most critical factor in achieving a high yield and selectivity for this compound.

| Parameter | Effect on Yield and Selectivity | Optimized Conditions (Hypothetical) |

| Temperature | Higher temperatures generally favor the thermodynamically more stable cyclized product. Lower temperatures would likely favor the kinetic, open-chain product. | Low temperatures (e.g., 0-25 °C) to disfavor cyclization. |

| Reaction Time | Shorter reaction times are expected to yield more of the intermediate product before it has a chance to cyclize. | Careful monitoring and quenching of the reaction at the optimal time. |

| Stoichiometry | An excess of one reactant could potentially influence the reaction equilibrium. Using a slight excess of urea might favor the initial condensation. | Equimolar amounts or a slight excess of urea. |

| Catalyst Concentration | The concentration of the catalyst will directly impact the reaction rate. A low concentration of a mild catalyst would be preferable. | Low catalytic loading to control the reaction rate. |

Detailed Research Findings:

Currently, there is a lack of published research that specifically details the optimized synthesis of this compound as a stable, isolated product. The majority of literature focuses on the synthesis of the subsequent pyrimidine derivatives. The successful synthesis would likely involve a careful kinetic study, monitoring the formation of the intermediate and the cyclized product over time under various conditions to identify the optimal window for isolating the target compound. Techniques such as low-temperature NMR spectroscopy could be invaluable in observing the formation of the acyclic intermediate and understanding the kinetics of its conversion to the pyrimidine.

Chemical Reactivity and Transformations of 1 2 Acetyl 3 Oxobut 1 En 1 Yl Urea

Reactions at the Urea (B33335) Moiety of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

The urea moiety, with its two nitrogen atoms, presents opportunities for various substitution and condensation reactions.

Acylation and Alkylation Reactions of the Urea Nitrogen

The nitrogen atoms of the urea group in this compound are nucleophilic and can participate in acylation and alkylation reactions. These reactions would lead to the formation of N-substituted derivatives. While specific studies on the acylation and alkylation of this particular compound are not extensively documented, the general reactivity of N-acylureas suggests that these transformations are feasible. The presence of the electron-withdrawing acetyl and carbonyl groups on the vinylogous system may influence the nucleophilicity of the urea nitrogens.

Condensation Reactions with Amines and Other Nucleophiles

The urea functionality can undergo condensation reactions with various nucleophiles. For instance, reaction with amines could potentially lead to the formation of guanidine-type structures, although such reactions would likely compete with reactions at the 1,3-diketone site. The outcome of these reactions would be highly dependent on the reaction conditions and the nature of the nucleophile employed.

Reactions at the 1,3-Diketone System of this compound

The 1,3-diketone system is a highly versatile functional group known for its rich chemistry, including tautomerism and a propensity for cyclization and addition reactions.

Enolization and Tautomeric Equilibria Studies

The 1,3-diketone portion of this compound can exist in equilibrium with its enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The vinylogous urea structure, which can be considered a type of enaminone, further influences this equilibrium. Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), would be instrumental in determining the predominant tautomeric form in different solvents and conditions. The general principle of enaminone chemistry suggests that the compound would exhibit significant enolic character. researchgate.net

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The 1,3-dicarbonyl moiety can react with dinucleophiles to form five- and six-membered rings.

One of the most prominent reactions of 1,3-dicarbonyl compounds with urea is the Biginelli reaction , which typically yields dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comfrontiersin.orgnih.gov In the case of this compound, an intramolecular cyclization could potentially occur, or it could react with other reagents in a multicomponent fashion.

Furthermore, reactions with hydrazine (B178648) and its derivatives are expected to yield pyrazoles . The reaction would likely proceed through initial condensation at one of the carbonyl groups followed by cyclization and dehydration. hilarispublisher.comnih.gov Similarly, reaction with hydroxylamine would be expected to produce isoxazoles . nih.govresearchgate.netnih.gov

The presence of the enaminone-like structure also opens up pathways for other cyclization reactions. For instance, it could potentially participate in reactions analogous to the Hantzsch pyridine synthesis if reacted with an aldehyde and another equivalent of a β-keto ester in the presence of a nitrogen source. scribd.comwikipedia.orgchemtube3d.comorganic-chemistry.orgyoutube.com

| Reactant | Expected Heterocyclic Product |

| Hydrazine | Pyrazole (B372694) derivatives |

| Hydroxylamine | Isoxazole derivatives |

| Aldehyde, β-keto ester, NH3 | Pyridine derivatives (Hantzsch-type) |

| - (intramolecular) | Pyrimidinone derivatives (Biginelli-type) |

Electrophilic and Nucleophilic Additions to the Carbonyls

The carbonyl groups of the 1,3-diketone system are electrophilic and can undergo nucleophilic addition. researchgate.netlibretexts.orgpressbooks.pubunizin.orglibretexts.org The conjugated system, being an enaminone, can also undergo nucleophilic attack at the β-carbon (Michael addition). The specific site of attack would depend on the nature of the nucleophile and the reaction conditions (kinetic versus thermodynamic control).

Electrophilic attack can occur at the enol or enolate form of the diketone. For instance, halogenation would be expected to occur at the central carbon of the diketone moiety.

Reactions Involving the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, which polarizes the double bond and makes the β-carbon electrophilic. This electronic feature is central to its reactivity in addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The activated alkene in this compound is expected to undergo addition reactions typical for α,β-unsaturated ketones.

Hydrogenation: Catalytic hydrogenation of the carbon-carbon double bond is an anticipated reaction. Under controlled conditions, selective reduction of the alkene is expected to occur without affecting the carbonyl groups. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction would yield 1-(2-Acetyl-3-oxobutyl)urea. The general reaction is as follows:

Reactant: this compound

Reagent: H₂/Catalyst (e.g., Pd/C)

Product: 1-(2-Acetyl-3-oxobutyl)urea

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is another expected reaction. This would proceed via an electrophilic addition mechanism, likely forming a dihalogenated derivative. The presence of the urea and acetyl groups might influence the regioselectivity of the addition.

| Reactant | Reagent | Expected Product | Reaction Type |

| This compound | H₂/Pd/C | 1-(2-Acetyl-3-oxobutyl)urea | Hydrogenation |

| This compound | Br₂ | 1-(1,2-Dibromo-2-acetyl-3-oxobutyl)urea | Halogenation |

This table represents expected reactions based on the chemical nature of the compound.

Cycloaddition Reactions

The conjugated system of this compound can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it could act as a dienophile. Due to the electron-withdrawing groups attached to the double bond, it is expected to react with electron-rich dienes. A hypothetical Diels-Alder reaction with a simple diene like 1,3-butadiene would lead to the formation of a six-membered ring.

| Diene | Dienophile | Expected Product | Reaction Type |

| 1,3-Butadiene | This compound | 1-(4-Acetyl-5-oxocyclohex-1-en-1-yl)urea | Diels-Alder |

This table illustrates a hypothetical cycloaddition reaction.

Derivatization Strategies for Structural Modification of this compound

The multiple reactive sites in this compound make it an excellent substrate for synthesizing a variety of heterocyclic compounds. The reaction of α,β-unsaturated carbonyl compounds with binucleophiles like hydrazine is a well-established method for the synthesis of pyrazoles. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net

One of the most significant derivatization strategies involves the reaction with hydrazine and its derivatives. The reaction of this compound with hydrazine hydrate is expected to proceed via a cyclocondensation reaction. The initial step is likely a Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular condensation with one of the carbonyl groups to form a pyrazoline intermediate, which can then aromatize to the corresponding pyrazole.

Another important derivatization is the synthesis of pyrimidine (B1678525) derivatives. The reaction of 1,3-dicarbonyl compounds with urea is a classic method for pyrimidine synthesis. In the case of this compound, an intramolecular cyclization could potentially be induced, or it could react with another molecule of urea under appropriate conditions to form a pyrimidine ring.

| Reactant | Reagent | Product | Heterocycle Formed |

| This compound | Hydrazine hydrate | 1-(5-Methyl-1H-pyrazol-4-yl)ethan-1-one | Pyrazole |

| This compound | Urea | 4-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde | Pyrimidine |

This table summarizes key derivatization reactions leading to heterocyclic structures.

Tautomerism in 1 2 Acetyl 3 Oxobut 1 En 1 Yl Urea

Investigation of Keto-Enol

Experimental Detection and Characterization of Tautomeric Forms

To date, no specific studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), infrared (IR) spectroscopy, or X-ray crystallography have been reported for 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea. Such experimental work would be crucial for unequivocally identifying the predominant tautomeric forms in different states (solid, solution) and for characterizing their distinct structural features. For instance, ¹H NMR would be instrumental in detecting the presence of enolic protons and vinyl groups, providing quantitative data on the equilibrium position.

Influence of Solvent and Temperature on Tautomeric Equilibrium

The equilibrium between keto and enol tautomers is typically sensitive to environmental factors. Research into the effects of solvent polarity and hydrogen-bonding capability on the tautomeric balance of this compound is required. Variable-temperature NMR studies would also be necessary to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process. Currently, no such data are available for this specific compound.

Theoretical and Computational Studies of Tautomeric Stability

Quantum Chemical Calculations of Tautomeric Energies

Computational chemistry provides powerful tools for investigating tautomeric stability. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to calculate the relative energies of the possible tautomers of this compound in the gas phase and in various solvents (using continuum solvation models). These theoretical studies would offer insights into the intrinsic stability of each form and help rationalize experimental findings. However, no such computational analyses have been published for this molecule.

Advanced Spectroscopic and Structural Characterization of 1 2 Acetyl 3 Oxobut 1 En 1 Yl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(2-acetyl-3-oxobut-1-en-1-yl)urea in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed picture of the molecule's connectivity and stereochemistry can be obtained.

Probing Tautomeric Ratios via NMR Chemical Shifts and Coupling Constants

This compound can exist in several tautomeric forms, primarily the keto-enol and imine-enamine tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity and temperature. ¹H and ¹³C NMR spectroscopy are instrumental in identifying the predominant tautomer and quantifying the equilibrium ratios.

In the ¹H NMR spectrum, the presence of a vinyl proton and enolic hydroxyl protons would be indicative of the enol form, while signals corresponding to methylene protons adjacent to two carbonyl groups would suggest the keto form. The chemical shifts of the protons in the urea (B33335) moiety (NH and NH₂) would also provide valuable information about the electronic environment and potential intramolecular hydrogen bonding.

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, enolic carbons, and the carbons of the acetyl groups, allowing for the differentiation between tautomers. The integration of the signals corresponding to each tautomer in the ¹H NMR spectrum allows for the determination of their relative concentrations. For instance, in related acylated ureas and thioureas, ¹⁵N NMR chemical shifts have been shown to be sensitive to the electronic effects of the acyl group, with downfield shifts observed upon acylation researchgate.net.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Acylurea Derivative in CDCl₃ uva.nl

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.22 (d, J = 8.6 Hz) | 147.2 |

| Aromatic CH | 6.58 (d, J = 8.6 Hz) | 140.1 |

| -CH₃ | 2.82 (s) | 126.1 |

| -C(CH₃)₃ | 1.28 (s) | 112.3 |

| 33.9 | ||

| 31.7 | ||

| 31.0 |

Note: This data is for a representative N-acylated urea and is intended to illustrate the types of signals expected. Actual chemical shifts for this compound may vary.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the target molecule, COSY would show correlations between the vinyl proton and any coupled methyl protons, as well as correlations within the urea moiety if there is coupling between the NH protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the methyl protons to the carbonyl carbons would confirm the connectivity of the acetyl groups. youtube.com

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. These two techniques are often complementary. nih.gov

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: In the region of 3200-3400 cm⁻¹, corresponding to the urea NH and NH₂ groups. The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C=O stretching: Strong absorptions between 1600 and 1750 cm⁻¹ are expected for the carbonyl groups of the acetyl and urea moieties. The presence of conjugation and hydrogen bonding can shift these frequencies.

C=C stretching: A band in the 1550-1650 cm⁻¹ region would indicate the presence of the carbon-carbon double bond in the enol tautomer.

C-N stretching: Absorptions in the 1200-1400 cm⁻¹ range are characteristic of the C-N bonds in the urea group.

Raman spectroscopy would also provide information on these vibrations, with non-polar bonds such as C=C often giving stronger signals in Raman than in IR.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3200-3400 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=O stretch (acetyl) | 1680-1720 | IR, Raman |

| C=O stretch (urea) | 1630-1680 | IR, Raman |

| C=C stretch | 1550-1650 | IR, Raman |

| N-H bend | 1500-1600 | IR |

| C-N stretch | 1200-1400 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₇H₁₀N₂O₃) is 170.17 g/mol . scbt.comsinfoochem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 170. The fragmentation of this ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related urea derivatives include the cleavage of the C-N bond with the elimination of an isocyanate moiety. nih.gov The fragmentation of the acetyl groups could lead to the loss of a methyl radical (CH₃•) or ketene (CH₂=C=O).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. nih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Lost Neutral/Radical |

| 170 | [C₇H₁₀N₂O₃]⁺ | - |

| 155 | [C₆H₇N₂O₃]⁺ | CH₃• |

| 128 | [C₅H₆N₂O₂]⁺ | CH₂=C=O |

| 113 | [C₄H₃N₂O₂]⁺ | CH₃• + CH₂=C=O |

| 43 | [CH₃CO]⁺ | C₅H₇N₂O₂ |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study would reveal which tautomeric form is present in the crystalline state. It would also provide insights into the planarity of the molecule and the orientation of the acetyl and urea groups.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure analysis would also elucidate the crystal packing and the nature of the intermolecular interactions that stabilize the crystal lattice. For urea and its derivatives, hydrogen bonding is a dominant intermolecular force. materialsproject.org

In the crystal structure of this compound, it is expected that the NH and NH₂ groups of the urea moiety will act as hydrogen bond donors, while the carbonyl oxygens of both the urea and acetyl groups will act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which dictate the packing of the molecules in the crystal. semanticscholar.org The specific hydrogen bonding motifs can have a significant impact on the physical properties of the solid material.

Table 4: Representative Hydrogen Bond Geometries in Crystalline Urea Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=C | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

| N-H···O (water) | ~0.86 | ~1.9-2.1 | ~2.7-2.9 | ~160-180 |

| O-H···O=C (water) | ~0.82 | ~1.8-2.0 | ~2.6-2.8 | ~165-175 |

Note: These values are typical for hydrogen bonds involving urea moieties and are based on data from related crystal structures.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms and functional groups in the crystalline state provides fundamental insights into the intrinsic electronic and steric properties of a molecule, as well as the nature of intermolecular interactions that govern its self-assembly into a solid-state lattice. For this compound, a detailed conformational analysis in the crystalline state is crucial for understanding its chemical reactivity, physical properties, and potential applications. However, a comprehensive search of the current scientific literature and crystallographic databases did not yield specific experimental data from single-crystal X-ray diffraction studies for the title compound.

Studies on analogous thiourea (B124793) derivatives have shown that the conformation around the C-N bonds can be described as cis or trans with respect to the thiocarbonyl sulfur atom. Similarly, for this compound, E/Z isomerism is possible around the C=C double bond and the C-N single bonds. The specific conformation adopted in the crystalline state will be a result of the interplay between intramolecular forces, such as hydrogen bonding and steric hindrance, and intermolecular forces that maximize packing efficiency in the crystal lattice.

The crystal packing of urea derivatives is typically dominated by a network of intermolecular N-H···O hydrogen bonds. These interactions can lead to the formation of various supramolecular motifs, such as one-dimensional chains or two-dimensional sheets. The presence of two acetyl groups in this compound provides additional hydrogen bond acceptors, potentially leading to more complex and robust three-dimensional hydrogen-bonding networks.

While a definitive conformational analysis awaits experimental determination through X-ray crystallography, the foundational principles of molecular structure and intermolecular interactions allow for a reasoned prediction of the key conformational features of this compound in the solid state.

Computational Chemistry and Theoretical Studies of 1 2 Acetyl 3 Oxobut 1 En 1 Yl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool in computational chemistry for its favorable balance between accuracy and computational cost. For a molecule like 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea, DFT calculations would provide significant insights into its intrinsic properties.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the minimum energy structure. umt.edu.my This process would yield precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would reveal details about the distribution of electrons within the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (urea) | Value in Å |

| C-N (urea) | Value in Å | |

| C=C (enone) | Value in Å | |

| C=O (acetyl) | Value in Å | |

| Bond Angle | N-C-N (urea) | Value in degrees |

| C-C-C (enone) | Value in degrees | |

| Dihedral Angle | O=C-N-C | Value in degrees |

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be used to interpret and verify experimental data. For this compound, these would include:

Vibrational Frequencies (Infrared and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and C-C stretching.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Urea (B33335) | Value |

| C=O Stretch | Urea | Value |

| C=O Stretch | Acetyl | Value |

| C=C Stretch | Enone | Value |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations would be crucial for exploring its conformational space. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.

By performing MD simulations, researchers could identify the different stable and metastable conformations of this compound and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in solution. The conformational preferences of urea derivatives are known to be influenced by substitution on the nitrogen atoms. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For this compound, one could investigate its formation, for example, from the reaction of urea and acetylacetone (B45752). rsc.org DFT calculations can be used to map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating and characterizing the transition state structures, one can calculate the activation energy of the reaction, providing a quantitative measure of the reaction rate. This type of analysis would be invaluable for optimizing the synthesis of this compound or understanding its reactivity in various chemical environments.

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Value |

| Intermediate | Value |

| Transition State 2 | Value |

| Products | Value |

Applications of 1 2 Acetyl 3 Oxobut 1 En 1 Yl Urea As a Synthetic Intermediate

Precursor for Heterocyclic Ring Systems (e.g., Pyrimidines, Pyrazoles)

The structural attributes of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea make it an adept starting material for the synthesis of various heterocyclic systems. The presence of multiple electrophilic and nucleophilic centers within the molecule allows for a range of cyclization strategies.

Notably, the urea (B33335) functionality, combined with the 1,3-dicarbonyl-like fragment, provides the essential backbone for the construction of pyrimidine (B1678525) rings. Pyrimidines and their derivatives are of significant interest due to their wide-ranging biological activities. The synthesis of pyrimidine derivatives often involves the condensation of a urea or thiourea (B124793) with a 1,3-dielectrophilic component. In this context, this compound can, in principle, undergo intramolecular cyclization or react with other reagents to form substituted pyrimidines. Research has shown that pyrimidine derivatives containing aryl urea moieties can be designed and synthesized, exhibiting potential as anticancer agents by inducing apoptosis. nih.gov The general synthetic utility of urea derivatives in forming pyrimidine rings is well-established in the literature. sigmaaldrich.comsinfoochem.com

Furthermore, the 1,3-dicarbonyl portion of the molecule is a classic synthon for the formation of pyrazole (B372694) rings upon reaction with hydrazine (B178648) derivatives. While direct examples utilizing this compound are not extensively documented in readily available literature, the fundamental reactivity pattern is a cornerstone of heterocyclic chemistry. The synthesis of pyrazole acyl(thio)urea derivatives has been explored, leading to compounds with potential applications as fungicides. nih.gov

Building Block for Complex Organic Architectures

Beyond the synthesis of simple heterocycles, this compound can serve as a foundational building block for the assembly of more intricate organic molecules. The combination of a urea group, capable of forming strong hydrogen bonds, and a reactive enone system allows for its incorporation into larger, more complex scaffolds. sinfoochem.com

The urea moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs. sinfoochem.comnih.gov Its ability to act as both a hydrogen bond donor and acceptor makes it crucial for molecular recognition and binding to biological targets. sinfoochem.com This property can be exploited to design and synthesize complex molecules with specific biological functions. The synthesis of various urea derivatives has been a subject of extensive research, highlighting their importance in drug discovery. scbt.comresearchgate.net

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Urea and its derivatives are frequently employed as one of the key components in various MCRs, most notably the Biginelli reaction for the synthesis of dihydropyrimidinones.

While specific examples detailing the participation of this compound in MCRs are not prevalent in the literature, its structure suggests a high potential for such applications. The inherent functionalities of the molecule, a β-dicarbonyl equivalent and a urea, are the classic components of the Biginelli reaction. It is plausible that this compound could react with an aldehyde in a one-pot synthesis to generate highly substituted heterocyclic systems. The development of novel MCRs remains an active area of research, with a continuous search for new and versatile building blocks.

Future Research Directions and Unexplored Avenues for 1 2 Acetyl 3 Oxobut 1 En 1 Yl Urea

Development of Asymmetric Synthetic Routes for 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric synthetic routes to produce enantiomerically pure derivatives of this compound could lead to the discovery of compounds with novel biological activities or unique material properties.

Future research in this area could focus on several promising strategies:

Chiral Organocatalysis: The use of chiral (thio)urea-based organocatalysts has proven highly effective in a variety of asymmetric transformations. nih.govmdpi.com Researchers could explore the use of bifunctional chiral ureas or thioureas to catalyze the asymmetric synthesis of functionalized six-membered rings incorporating the this compound scaffold. nih.gov The design of novel chiral urea-quaternary ammonium (B1175870) salt hybrid catalysts could also be investigated for their potential in controlling stereoselectivity in addition reactions involving derivatives of the title compound. rsc.org

Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for asymmetric synthesis. Future work could involve screening a range of chiral ligands in combination with various metal centers to catalyze the enantioselective formation of C-C or C-N bonds in the synthesis of this compound derivatives. The development of recyclable chiral catalysts could also be a key focus to enhance the sustainability of these synthetic methods. researchgate.net

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymes, such as lipases or ketoreductases, for the kinetic resolution or asymmetric synthesis of chiral precursors to this compound derivatives represents a significant and largely unexplored avenue.

A key challenge in this area will be the development of methods that provide high yields and excellent stereoselectivities. Detailed mechanistic studies, including computational modeling, will be crucial for understanding the factors that govern the stereochemical outcome of these reactions and for the rational design of more efficient catalytic systems.

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of this compound is expected to be rich and varied due to the presence of multiple functional groups. A systematic investigation into its reactivity could uncover novel transformations and lead to the synthesis of a diverse range of new chemical entities.

Potential areas for exploration include:

Cycloaddition Reactions: The enamine-like double bond in this compound makes it a potential candidate for various cycloaddition reactions. researchgate.netrsc.org For instance, its reaction with acetylketene could be investigated for diastereoselective cycloadditions, potentially leading to complex heterocyclic structures. nih.gov The exploration of both thermal and photochemical [2+2] cycloaddition reactions with different alkenes and alkynes could also yield novel carbocyclic and heterocyclic systems. nih.gov

Reactions with Carbonyl Compounds: The urea (B33335) and β-dicarbonyl moieties can participate in reactions with various carbonyl compounds. A systematic study on the reactivity of this compound with a library of aldehydes and ketones under different conditions could lead to the discovery of new condensation and cyclization products. nih.govresearchgate.netrsc.org

Radical Reactions: The exploration of radical addition reactions to the double bond of this compound could provide access to a range of functionalized derivatives. For example, photocatalytic methods could be employed to generate radicals from various precursors for addition to the vinyl urea moiety. bris.ac.uk

Synthesis of Heterocycles: The inherent functionality of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, which are important scaffolds in medicinal chemistry.

Understanding the interplay between the different functional groups and controlling the regioselectivity and stereoselectivity of these reactions will be a key challenge.

Advanced Spectroscopic Techniques for Dynamic Studies of Tautomerism

The β-dicarbonyl unit in this compound can exist in keto-enol tautomeric forms. Furthermore, the urea moiety can exhibit rotational isomerism and participate in intra- and intermolecular hydrogen bonding. Advanced spectroscopic techniques can provide detailed insights into these dynamic processes, which are crucial for understanding the compound's structure-property relationships.

Future research could employ the following techniques:

Variable-Temperature NMR (VT-NMR): VT-¹H NMR studies can be used to investigate the thermodynamics of hydrogen bond formation and to determine the energy barriers for rotational isomerism. walisongo.ac.idresearchgate.netnih.govresearchgate.net Such studies can provide quantitative data on the stability of different conformers and tautomers in solution. The temperature dependence of proton chemical shifts can also be used to probe hydrogen bonding interactions. nih.gov

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as NOESY and ROESY, can be used to elucidate the through-space proximity of protons, providing valuable information about the preferred conformations in solution. These techniques can help to distinguish between different rotamers and to understand the geometry around the C-N bonds.

Solid-State NMR (ssNMR): ssNMR can provide detailed information about the structure and dynamics of this compound in the solid state. This can be particularly useful for studying hydrogen bonding networks and for comparing the solid-state conformation with that observed in solution.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the different tautomers and conformers of this compound and to calculate their relative energies and spectroscopic properties. mdpi.com

A thorough understanding of the tautomeric and conformational equilibria of this molecule will be essential for predicting its reactivity and for designing derivatives with specific properties.

Integration with Flow Chemistry and Automation in Synthesis

The application of modern synthesis technologies, such as flow chemistry and automation, could significantly accelerate the exploration of the chemical space around this compound.

Future directions in this area include:

Continuous-Flow Synthesis: The development of continuous-flow processes for the synthesis of this compound and its derivatives could offer several advantages over traditional batch methods, including improved reaction control, enhanced safety, and easier scalability. acs.orgacs.org Flow chemistry has been successfully applied to the synthesis of various urea derivatives, and these methodologies could be adapted for the target compound. researchgate.netnih.gov

High-Throughput Synthesis and Screening: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives by systematically varying the substituents on the urea and dicarbonyl moieties. nih.gov This approach, coupled with high-throughput screening, could accelerate the discovery of new compounds with desirable biological or material properties.

Process Analytical Technology (PAT): The integration of in-line analytical techniques, such as FT-IR and NMR, into flow synthesis setups can enable real-time reaction monitoring and optimization. This can lead to more efficient and robust synthetic processes.

The adoption of these advanced synthesis technologies will be crucial for unlocking the full potential of this compound and for facilitating its development into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling reactions between acetyl-ketone precursors and urea derivatives. For example, similar urea compounds are synthesized in dichloromethane or ethanol under controlled temperatures (40–60°C) with catalytic acid or base . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to urea) and reflux duration (6–12 hours) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

- Key Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Higher solubility of intermediates |

| Temperature | 50°C | Balances reaction rate and side-product formation |

| Catalyst | p-Toluenesulfonic acid (0.5 eq.) | Accelerates coupling without decomposition |

Q. How can researchers confirm the identity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Expect signals for the enone system (δ 5.8–6.2 ppm for vinyl protons, δ 2.1–2.3 ppm for acetyl methyl) and urea NH groups (δ 8.5–9.0 ppm, broad) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 170.17 (C₇H₁₀N₂O₃) with fragmentation patterns indicating acetyl and urea moieties.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

Q. What spectroscopic benchmarks are critical for characterizing this compound?

- Reference Data :

| Technique | Key Peaks/Features |

|---|---|

| IR | 1680 cm⁻¹ (C=O stretching, acetyl), 1640 cm⁻¹ (C=C), 3300 cm⁻¹ (N-H urea) |

| ¹³C NMR | 198 ppm (ketone C=O), 165 ppm (urea C=O), 125–135 ppm (vinyl carbons) |

| UV-Vis | λ_max ~240 nm (π→π* transition of enone system) |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Use density functional theory (DFT) to calculate electrophilicity indices of the α,β-unsaturated ketone moiety. Software like Gaussian or ORCA can model transition states for nucleophilic attacks (e.g., by amines or thiols).

- Compare HOMO-LUMO gaps with experimental reactivity data to validate predictions. PubChem’s computed molecular descriptors (e.g., InChIKey) aid in parameterizing simulations .

Q. How should researchers address contradictions in reported physical properties (e.g., solubility, melting point)?

- Resolution Strategy :

- Cross-validate data using primary literature and curated databases (e.g., Reaxys, PubChem).

- Replicate experiments under standardized conditions (e.g., USP/EP methods for melting point determination).

- Publish detailed protocols to minimize variability (e.g., solvent grade, heating rates) .

Q. What is the mechanism of thermal decomposition for this compound, and how can byproducts be analyzed?

- Methodology :

- Perform thermogravimetric analysis (TGA) to identify decomposition stages (e.g., 150–200°C for urea linkage breakdown).

- Couple with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., CO₂, ammonia).

- Hypothesize pathways via tandem MS/MS fragmentation patterns and compare with DFT-calculated bond dissociation energies .

Methodological Best Practices

- Data Validation : Prioritize peer-reviewed journals and curated databases (e.g., PubChem, SciFinder) over vendor-provided data without analytical verification .

- Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, humidity control) to mitigate batch-to-batch variability .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., PPE, fume hoods) and avoid non-research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.